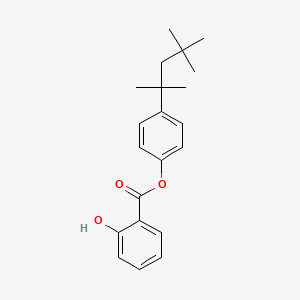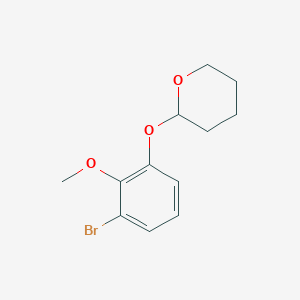
2-(3-Bromo-2-methoxyphenoxy)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-Bromo-2-methoxyphenoxy)oxane is an organic compound with the molecular formula C12H15BrO3 It is a derivative of bromobenzene, featuring a methoxy group and a tetrahydropyranyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methoxyphenoxy)oxane typically involves the bromination of a suitable precursor, followed by the introduction of the methoxy and tetrahydropyranyloxy groups. One common method involves the bromination of 2-methoxyphenol, followed by protection of the hydroxyl group with tetrahydropyranyl (THP) ether. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the protection step is typically carried out using dihydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-Bromo-2-methoxyphenoxy)oxane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The methoxy and tetrahydropyranyloxy groups can be modified through oxidation or reduction under appropriate conditions.
Deprotection Reactions: The tetrahydropyranyloxy group can be removed under acidic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Deprotection: Acidic conditions, such as using hydrochloric acid or p-toluenesulfonic acid, are employed to remove the tetrahydropyranyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction reactions can modify the functional groups on the benzene ring.
科学的研究の応用
2-(3-Bromo-2-methoxyphenoxy)oxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific biological pathways.
作用機序
The mechanism of action of 2-(3-Bromo-2-methoxyphenoxy)oxane in chemical reactions involves the reactivity of its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and tetrahydropyranyloxy groups can undergo various transformations under appropriate conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
2-Methoxy-1-bromobenzene: Lacks the tetrahydropyranyloxy group, making it less versatile in certain synthetic applications.
3-Methoxy-1-bromobenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-Methoxy-3-hydroxy-1-bromobenzene: Contains a hydroxyl group instead of the tetrahydropyranyloxy group, leading to different chemical properties and reactivity.
Uniqueness
2-(3-Bromo-2-methoxyphenoxy)oxane is unique due to the presence of both methoxy and tetrahydropyranyloxy groups, which provide additional functional handles for further chemical transformations. This makes it a valuable intermediate in organic synthesis, offering versatility in the design and synthesis of complex molecules.
特性
CAS番号 |
88289-25-2 |
|---|---|
分子式 |
C12H15BrO3 |
分子量 |
287.15 g/mol |
IUPAC名 |
2-(3-bromo-2-methoxyphenoxy)oxane |
InChI |
InChI=1S/C12H15BrO3/c1-14-12-9(13)5-4-6-10(12)16-11-7-2-3-8-15-11/h4-6,11H,2-3,7-8H2,1H3 |
InChIキー |
MVZBJTQSNMMCJX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1Br)OC2CCCCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

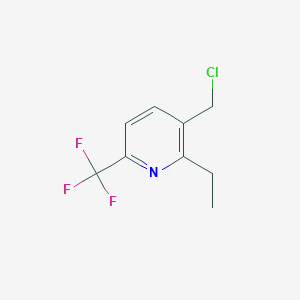


![Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B8645510.png)

![3-Methylthieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8645518.png)
![5-Methoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B8645525.png)
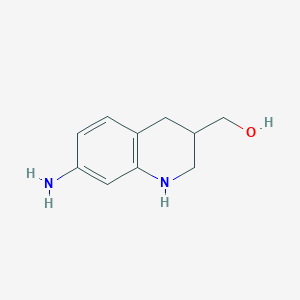
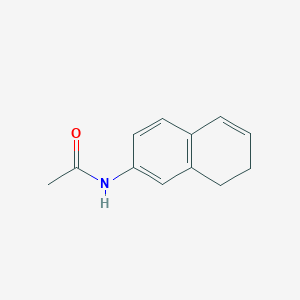
![Tert-butyl {[2-(trimethylsilyl-1-ethynyl)-6-methylpyridin-3-yl]oxy}acetate](/img/structure/B8645546.png)
![2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8645549.png)

